

# Application Notes and Protocols for the Quantification of Codeine Phosphate Hydrate

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## Compound of Interest

Compound Name: Codeine phosphate hydrate

Cat. No.: B8542146

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## Introduction

Codeine phosphate, an opioid analgesic and antitussive, is a widely used pharmaceutical active ingredient.[1][2] Its accurate quantification in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. A variety of analytical methods have been developed and validated for the determination of **codeine phosphate hydrate**. This document provides detailed application notes and protocols for the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. These methods are applicable for routine quality control analysis and stability testing of codeine phosphate in various dosage forms.[3]

## High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of codeine phosphate. Reversed-phase HPLC (RP-HPLC) with C8 or C18 columns is the most common approach.[4] This method offers high specificity and sensitivity, allowing for the simultaneous determination of codeine phosphate and other active ingredients or impurities.[5][6]

## Application Note

This protocol describes a validated RP-HPLC method for the quantification of **codeine phosphate hydrate** in a pharmaceutical formulation. The method is stability-indicating and can

be used for routine quality control and analysis of stability samples.[3][5]

## Experimental Protocol

### a) Instrumentation and Chromatographic Conditions:

Parameter	Specification
HPLC System	Quaternary pump, autosampler, column oven, UV/PDA detector
Column	Zorbax XDB C8 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	A gradient of Methanol:Glacial Acetic Acid:Triethylamine (980:15:6 v/v) and Water:Glacial Acetic Acid:Triethylamine (980:15:6 v/v)
Flow Rate	1.5 mL/min
Column Temperature	25°C
Detection Wavelength	254 nm[6]
Injection Volume	20 µL
Run Time	Approximately 7 minutes[6]

### b) Reagent and Standard Preparation:

- Mobile Phase A (Aqueous): Mix 980 mL of water with 15 mL of glacial acetic acid and 6 mL of triethylamine.
- Mobile Phase B (Organic): Mix 980 mL of methanol with 15 mL of glacial acetic acid and 6 mL of triethylamine.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of USP Codeine Phosphate RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with

the diluent.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.

c) Sample Preparation (for Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 25 mg of codeine phosphate and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).

d) Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- After all samples have been analyzed, inject a standard solution to check for system drift.

e) Data Analysis:

- Construct a calibration curve by plotting the peak area of codeine phosphate against the concentration of the working standard solutions.

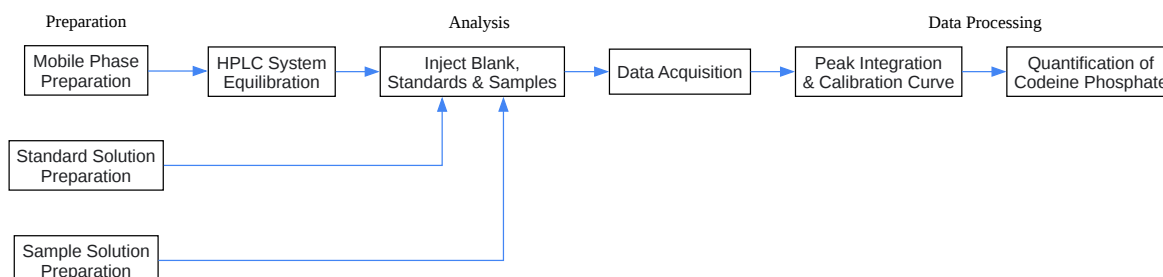
- Perform a linear regression analysis and determine the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ). The  $r^2$  value should be  $\geq 0.999$ .
- Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.
- Determine the amount of codeine phosphate per tablet using the following formula: Amount (mg/tablet) = (Concentration from curve ( $\mu\text{g/mL}$ )  $\times$  Dilution factor  $\times$  Average tablet weight (mg)) / Weight of powder taken (mg)

## Quantitative Data Summary

Parameter	Typical Value
Linearity Range	10 - 100 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$

Note: These values are illustrative and should be established during method validation in the specific laboratory.

## Experimental Workflow



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### HPLC Analysis Workflow

## UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of codeine phosphate.[1] The method is based on the measurement of the absorbance of codeine phosphate at its wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).[4]

## Application Note

This protocol details a UV-Vis spectrophotometric method for the determination of **codeine phosphate hydrate** in pharmaceutical tablets. The presence of a chromophore in the codeine molecule allows for its direct quantification using this technique.[1][4]

## Experimental Protocol

a) Instrumentation:

Parameter	Specification
Spectrophotometer	Double-beam UV-Visible Spectrophotometer
Cuvettes	1 cm quartz cuvettes
Wavelength Range	200 - 400 nm

b) Reagent and Standard Preparation:

- Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[\[7\]](#)
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of USP Codeine Phosphate RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M NaOH to obtain concentrations in the range of 5-30 µg/mL.

c) Sample Preparation (for Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 10 mg of codeine phosphate and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M NaOH and sonicate for 15 minutes.
- Dilute to volume with 0.1 M NaOH and mix well.
- Filter the solution through a Whatman No. 41 filter paper, discarding the first portion of the filtrate.
- Dilute the filtered solution with 0.1 M NaOH to a final concentration within the calibration range (e.g., 20 µg/mL).

d) Analysis Procedure:

- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

- Set the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for codeine phosphate, which is approximately 284 nm in 0.1 M NaOH.[\[7\]](#)
- Use 0.1 M NaOH as the blank to zero the instrument.
- Measure the absorbance of each working standard solution and the prepared sample solutions at 284 nm.

e) Data Analysis:

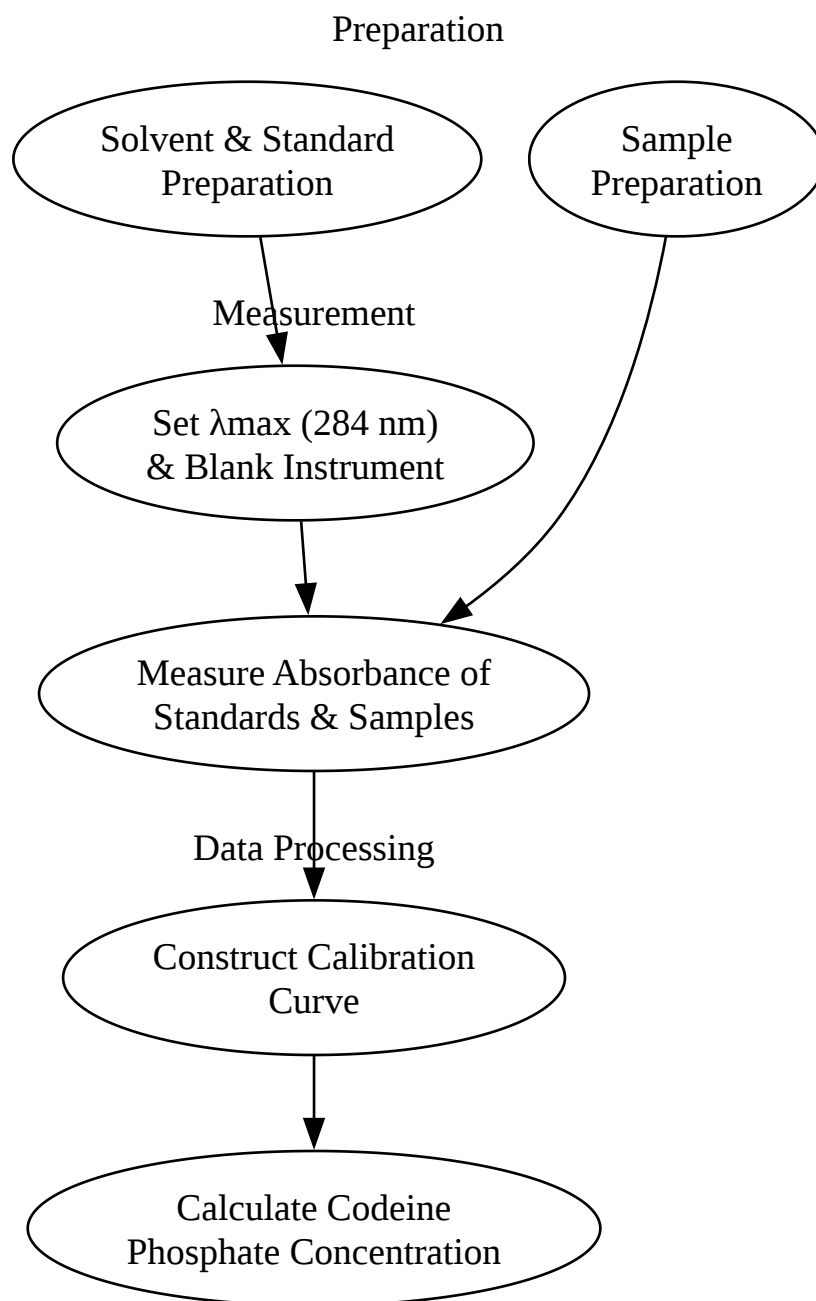
- Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient ( $r^2$ ).
- Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.
- Determine the amount of codeine phosphate per tablet using the formula provided in the HPLC section.

## Quantitative Data Summary

Parameter	Typical Value
$\lambda_{\text{max}}$	284 nm (in 0.1 M NaOH) <a href="#">[7]</a>
Linearity Range	5 - 30 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	$\geq 0.998$
Accuracy (Recovery)	97.5% - 102.5%
Precision (RSD)	$\leq 2.5\%$

Note: These values are illustrative and should be established during method validation in the specific laboratory.

## Experimental Workflow



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#### Titrimetric Analysis Workflow

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